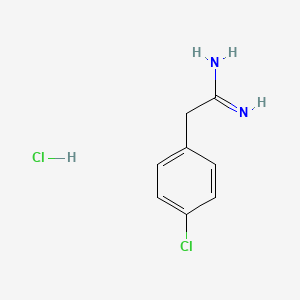

2-(4-Chlorophenyl)ethanimidamide hydrochloride

描述

属性

IUPAC Name |

2-(4-chlorophenyl)ethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWYWIOGQGTDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540581 | |

| Record name | (4-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55154-90-0 | |

| Record name | (4-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)ethanimidamide hydrochloride typically involves the reaction of 4-chlorobenzylamine with acetic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and automated processes to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on a commercial scale .

化学反应分析

Types of Reactions: 2-(4-Chlorophenyl)ethanimidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry:

- Anti-inflammatory Activity: Research indicates that 2-(4-Chlorophenyl)ethanimidamide hydrochloride has shown promise as an anti-inflammatory agent. Its structural characteristics allow it to inhibit enzymes involved in inflammatory pathways, making it a candidate for further pharmacological exploration.

- Antiplasmodial Activity: A study highlighted the compound's potential against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies revealed that modifications in the aromatic substituent significantly affect the antiplasmodial potency, indicating that derivatives of this compound could be developed for enhanced efficacy against malaria .

2. Organic Synthesis:

- This compound serves as a versatile building block in organic synthesis, allowing for the preparation of various derivatives that may possess altered biological activities or enhanced properties. The imidamide group can participate in nucleophilic substitution reactions, while the chlorophenyl moiety may undergo electrophilic aromatic substitution.

3. Drug Development:

- Structure-Activity Relationships (SAR): Understanding how structural modifications affect biological activity is critical in drug development. Studies have demonstrated that variations in the 4-phenyl substituent can lead to significant changes in biological activity, thus guiding the design of new therapeutic agents .

Case Studies

作用机制

The mechanism of action of 2-(4-Chlorophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Key Observations:

Substituent Effects :

- The 4-chlorophenyl group in the target compound enhances lipophilicity compared to the 4-nitrophenyl analog, which may improve membrane permeability in biological systems .

- The phenylthio derivative exhibits higher thermal stability (m.p. 175–177°C), likely due to sulfur’s polarizability and stronger intermolecular interactions .

Synthetic Efficiency :

- The target compound’s synthesis achieves a 92.3% yield under mild conditions (1,4-dioxane and HCl), outperforming the 93% yield of the nitro-substituted analog, which requires harsher reagents like hydroxylamine hydrochloride .

Pharmacological and Functional Differences

Antiplasmodial Activity:

- 2-(4-Chlorophenyl)ethanimidamide hydrochloride demonstrates moderate antiplasmodial activity against Plasmodium falciparum (IC₅₀ ~5 µM), attributed to its ability to disrupt heme detoxification pathways .

- In contrast, the 4-nitrophenyl analog (compound 24) shows reduced potency (IC₅₀ >10 µM), likely due to increased metabolic instability from the nitro group .

Physicochemical and Spectroscopic Data

生物活性

2-(4-Chlorophenyl)ethanimidamide hydrochloride, a compound with the molecular formula C8H10Cl2N2, has garnered attention in the fields of medicinal chemistry and biological research due to its significant biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group linked to an ethanimidamide moiety, which contributes to its unique reactivity and biological interactions. Its structural characteristics allow it to interact with various biological targets, influencing enzyme activity and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes and receptors. This binding modulates their activity, leading to various therapeutic effects. The pathways involved are context-dependent, varying with the biological system under investigation.

Biological Activities

Research indicates that this compound exhibits notable antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that the compound has significant inhibitory effects against a range of microorganisms, making it a candidate for further development as an antimicrobial agent.

- Anticancer Activity : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, such as A2780 cells, with IC50 values indicating effective cytotoxicity .

Case Studies

- Anticancer Efficacy : A study investigating the cytotoxic effects of this compound on various cancer cell lines reported significant cell viability reduction. The compound's interaction with lipid rafts in cell membranes was noted to initiate apoptotic pathways .

- Antimicrobial Properties : In another study, the compound was tested against bacterial strains, showing promising results in inhibiting growth at low concentrations. The mechanism involved disruption of bacterial cell wall synthesis.

Comparative Analysis

To provide a clearer understanding of the uniqueness of this compound, here is a comparison with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-(4-Chlorophenoxy)ethanimidamide hydrochloride | C8H10ClN2O | Contains an ether linkage; potential for different reactivity. |

| 2-(4-Chlorophenyl)acetamide | C8H10ClN | Lacks imidamide functionality; primarily studied for analgesic properties. |

| 2-(4-Chlorophenyl)acetimidamide | C8H10ClN | Similar structure but differs in functional groups; explored for anti-inflammatory effects. |

The imidamide structure of this compound imparts distinct properties that enhance its biological activity compared to these similar compounds.

Research Findings and Future Directions

Recent research highlights the potential of this compound as a lead compound for drug development. Its unique binding properties and biological activities suggest further exploration could yield new therapeutic agents for treating infections and cancer.

Summary of Key Findings:

- Significant antimicrobial and anticancer activities

- Mechanism involves modulation of enzyme activity

- Potential as a lead compound in drug development

常见问题

Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)ethanimidamide hydrochloride, and how can reaction yields be improved?

A common method involves reacting a 4-chlorophenyl-substituted precursor (e.g., 2-(4-chlorophenyl)acetonitrile) with hydroxylamine hydrochloride in a methanol/water solvent system, using sodium bicarbonate as a base. For example, a 58% yield was achieved by recrystallizing the crude product from dichloromethane . To improve yields:

- Optimize molar ratios (e.g., hydroxylamine hydrochloride in excess).

- Control reaction temperature (ambient to 50°C).

- Use gradient recrystallization to minimize impurities.

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR spectroscopy : Confirm structural integrity via characteristic peaks (e.g., imidamide protons at δ 8.2–8.5 ppm in H NMR) .

- Melting point analysis : Compare observed values (e.g., 166°C) to literature data to assess purity .

- Mass spectrometry : Validate molecular weight (e.g., 239.52 g/mol for related analogs) .

Q. How can researchers ensure purity during synthesis and storage?

- Chromatographic methods : Use HPLC with a sodium perchlorate buffer (pH 2.7) and methanol gradient to separate impurities .

- Storage conditions : Store in anhydrous environments at 2–8°C to prevent hydrolysis of the imidamide group .

Advanced Research Questions

Q. What structural modifications enhance the bioactivity of 2-(4-Chlorophenyl)ethanimidamide derivatives?

Structure-activity relationship (SAR) studies suggest:

Q. How does the compound behave under varying pH and temperature conditions?

- pH stability : The hydrochloride salt remains stable in acidic buffers (pH 2–4) but degrades in alkaline conditions, forming hydrolyzed byproducts .

- Thermal stability : Decomposition occurs above 300°C, as observed in related ethanimidamide hydrochlorides .

Q. What strategies are effective for impurity profiling and quantification?

- Reverse-phase HPLC : Use a C18 column with UV detection (λ = 254 nm) to resolve related compounds (e.g., 1-[(4-Chlorophenyl)phenylmethyl]piperazine) .

- Mass spectrometric detection : Employ LC-MS to identify trace impurities (e.g., oxidation byproducts) .

Q. Are there known contradictions in reported biological activity data?

Discrepancies arise in antiplasmodial assays due to:

Q. How can computational modeling aid in understanding its mechanism of action?

- Docking studies : Simulate interactions with plasmodial enzymes (e.g., dihydroorotate dehydrogenase) to identify binding motifs .

- QSAR models : Correlate logP values with membrane permeability to optimize bioavailability .

Methodological Considerations

Q. What protocols are recommended for scaling up synthesis without compromising purity?

Q. How should researchers address solubility challenges in biological assays?

- Co-solvent systems : Use 10% DMSO in phosphate-buffered saline (PBS) for in vitro studies .

- Prodrug derivatization : Introduce phosphate esters to enhance aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。